4-fluoro-2-iodo-1-isothiocyanatobenzene
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Overview
Description
4-Fluoro-2-iodo-1-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3FINS and a molecular weight of 279.07 g/mol . This compound is characterized by the presence of fluorine, iodine, and isothiocyanate functional groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-1-isothiocyanatobenzene typically involves the introduction of the isothiocyanate group to a pre-functionalized benzene ring. One common method involves the reaction of 4-fluoro-2-iodoaniline with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-1-isothiocyanatobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The isothiocyanate group can be oxidized to form isocyanates or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction: Products include isocyanates and amines.
Coupling Reactions: Products include biaryl compounds and other complex aromatic systems.
Scientific Research Applications
4-Fluoro-2-iodo-1-isothiocyanatobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to label biomolecules for imaging and tracking studies.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-2-iodo-1-isothiocyanatobenzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the modification of protein function and activity, which is useful in various biochemical assays and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-iodoaniline: Similar in structure but lacks the isothiocyanate group.
4-Fluoro-2-iodobenzene: Similar in structure but lacks both the isothiocyanate and amino groups.
2-Fluoro-4-iodo-1-isothiocyanatobenzene: An isomer with the same functional groups but different positions on the benzene ring.
Uniqueness
4-Fluoro-2-iodo-1-isothiocyanatobenzene is unique due to the combination of fluorine, iodine, and isothiocyanate groups on the benzene ring. This unique combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
1002355-86-3 |
---|---|
Molecular Formula |
C7H3FINS |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
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